N1-(4-Pyridinyl)-1,3-benzenediamine
Description
N1-(4-Pyridinyl)-1,3-benzenediamine is an organic compound that features a pyridine ring attached to a benzenediamine structure
Properties
IUPAC Name |
3-N-pyridin-4-ylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXXNFYPNKDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Pyridinyl)-1,3-benzenediamine typically involves the reaction of 4-aminopyridine with 1,3-diaminobenzene under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Pyridinyl)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
N1-(4-Pyridinyl)-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(4-Pyridinyl)-1,3-benzenediamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The pathways involved often include inhibition of signal transduction pathways that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in the position of the pyridine ring attachment.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are part of a different heterocyclic system.
Uniqueness
N1-(4-Pyridinyl)-1,3-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual amino groups and pyridine ring make it a versatile compound for various synthetic and research applications.
Biological Activity
N1-(4-Pyridinyl)-1,3-benzenediamine, also known as 4-(pyridin-4-yl)-1,3-benzenediamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.25 g/mol. The compound features a benzene ring substituted with two amino groups and a pyridine moiety, which enhances its biological activity.
Structural Representation
- InChI Key : QGAIPGVQJVGBIA-UHFFFAOYSA-N
- SMILES Notation : N(C=1C=CC=NC1)C2=C(C=CC=N2)C=3C=CC=NC3
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to interact with various molecular targets involved in cancer progression:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. It has been linked to the modulation of pathways involving p53 and HDM2 (human double minute 2 homolog), which are crucial in tumor suppression and cell cycle regulation .
- Case Studies : In vitro studies have demonstrated that this compound can reduce the viability of several cancer cell lines, including breast and lung cancer cells. For instance, one study reported a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 50 µM .
Antimicrobial Activity
This compound has also shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit growth:
- Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival .
- Research Findings : Studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL depending on the bacterial strain.
Toxicological Profile
Understanding the safety profile of this compound is critical for its development as a therapeutic agent:
- Toxicity Studies : Animal studies have shown that high doses can lead to hepatotoxicity and renal damage. A two-year study in rats identified a lowest observed adverse effect level (LOAEL) of 5.9 mg/kg body weight per day based on liver and kidney toxicity .
- Genotoxicity : Preliminary genotoxicity assessments indicated positive results in bacterial mutation tests but negative outcomes in mammalian assays, suggesting that while it may pose risks at high concentrations, its mutagenic potential may be limited under certain conditions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2-methylpyridine | C6H8N2 | Lacks benzene diamine structure; simpler |
| 1,3-Benzenediamine | C6H8N2 | Contains two amino groups; basic structure |
| 6-Methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | C16H15N5 | More complex structure; enhanced biological activity |
The dual functionality of this compound from both amine groups and heterocyclic structures may enhance its biological activity compared to simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
